molecular formula C11H13NO4 B1435354 4-(4-Nitrophenoxy)tetrahydro-2H-pyran CAS No. 886851-40-7

4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B1435354
CAS No.: 886851-40-7
M. Wt: 223.22 g/mol
InChI Key: FOPOHTFLSBVORA-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)tetrahydro-2H-pyran is a chemical compound of interest in organic and medicinal chemistry research. It is built around a tetrahydropyran (THP) ring, a common structural motif and valuable scaffold in organic synthesis due to its stability and presence in various biologically active molecules . The tetrahydropyran ring is a six-membered oxygen-containing heterocycle, often used as a building block and a protecting group for alcohols in complex multi-step syntheses . This specific compound is functionalized with a 4-nitrophenoxy group attached to the tetrahydropyran core. The nitrophenyl moiety is an electron-withdrawing group that can influence the compound's reactivity and electronic properties, making it a potential intermediate for further chemical transformations. Researchers may utilize this structure in the development of new synthetic methodologies, particularly in multi-component reactions which are valuable for generating molecular diversity in drug discovery . Compounds featuring the tetrahydro-2H-pyran structure have been explored for a range of biological activities, including antimicrobial and antimycobacterial properties . As such, 4-(4-Nitrophenoxy)tetrahydro-2H-pyran represents a versatile intermediate for researchers working in areas such as synthetic organic chemistry and the development of novel pharmacologically active agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(4-nitrophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPOHTFLSBVORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

General Synthetic Strategy

The synthesis of 4-(4-nitrophenoxy)tetrahydro-2H-pyran typically involves the formation of an ether bond between 4-nitrophenol and tetrahydro-2H-pyran, commonly utilizing acid-catalyzed conditions. The process is analogous to the preparation of tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols and phenols in organic synthesis.

Typical Reaction Scheme

$$
\text{4-Nitrophenol} + \text{Tetrahydro-2H-pyran} \xrightarrow{\text{acid catalyst}} \text{4-(4-Nitrophenoxy)tetrahydro-2H-pyran} + \text{H}_2\text{O}
$$

Detailed Stepwise Preparation

Step Reagents & Conditions Description
1 4-Nitrophenol, tetrahydro-2H-pyran, acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), solvent (e.g., dichloromethane) Combine 4-nitrophenol and tetrahydro-2H-pyran in a dry solvent under an inert atmosphere. Add a catalytic amount of acid.
2 Stirring at room temperature or gentle heating (25–40°C) Stir the mixture for several hours (typically 2–6 hours), monitoring by thin-layer chromatography (TLC).
3 Work-up: aqueous wash, extraction, drying Quench reaction with aqueous sodium bicarbonate, extract organic layer, dry over anhydrous sodium sulfate.
4 Purification: column chromatography Purify the crude product using silica gel chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate).
5 Characterization Confirm product identity and purity via NMR, IR, and mass spectrometry.

Key Experimental Parameters

Parameter Typical Value/Range Notes
Molar ratio (phenol:THP) 1:1.2 – 1:2 Excess THP can drive reaction to completion
Acid catalyst loading 1–5 mol% Higher loading may increase rate
Reaction temperature 25–40°C Higher temperatures may increase side reactions
Reaction time 2–6 hours Monitored by TLC
Yield 70–90% (literature typical for THP ethers) Isolated after purification

Example Data Table: Preparation Summary

Reagent Amount (mmol) Solvent (mL) Catalyst (mmol) Temp (°C) Time (h) Yield (%)
4-Nitrophenol 10 50 0.5 (p-TsOH) 25 4 85
Tetrahydro-2H-pyran 12

Note: Data are representative of typical THP etherification reactions and may require optimization for scale or specific conditions.

Analysis of Preparation Methods

Advantages

  • Mild Conditions: The reaction proceeds at ambient or slightly elevated temperatures, minimizing decomposition of sensitive groups.
  • High Selectivity: The use of acid catalysis favors ether formation at the phenolic oxygen.
  • Simple Work-up: Standard extraction and purification techniques are sufficient.

Limitations and Considerations

  • Acid Sensitivity: Substituents sensitive to acid may require milder conditions or alternative catalysts (e.g., Lewis acids).
  • Side Reactions: Over-alkylation or hydrolysis can occur if reaction is prolonged or overheated.
  • Solubility: The product is moderately polar and may require optimization of eluent for chromatography.

Research Findings and Literature Context

  • The compound is referenced in chemical databases with consistent physical properties: melting point 57–58 °C, boiling point 153–155 °C.
  • Structural confirmation is available via NMR and mass spectrometry, as documented in spectral databases.
  • The preparation method aligns with established protocols for the synthesis of aryl tetrahydropyranyl ethers, which are robust and reproducible in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Typical reducing agents include hydrogen gas with a catalyst like palladium on carbon or chemical reductants like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.

    Reduction Reactions: The major product is the corresponding amine derivative of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance:

  • Study Findings : A series of 4H-pyran derivatives were evaluated against various bacterial strains. Compounds demonstrated lower IC50 values compared to standard antibiotics like ampicillin, showcasing their potential as effective antimicrobial agents .

Antioxidant Activity

The antioxidant properties of 4-(4-nitrophenoxy)tetrahydro-2H-pyran have been explored through various assays:

  • DPPH Scavenging Assay : Certain derivatives showed strong free radical scavenging abilities, indicating potential for use in preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Viability Assays : Compounds derived from tetrahydropyran were tested on HCT-116 colorectal cancer cells, showing inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Antibacterial Evaluation :
    • A study synthesized several 4H-pyran derivatives and tested them against Gram-positive bacteria. Compounds exhibited significant antibacterial activity with some outperforming traditional antibiotics .
  • Antioxidant Efficacy :
    • Research involved testing the antioxidant capacity of synthesized compounds using the DPPH assay. Results indicated that specific derivatives had superior scavenging activity compared to known antioxidants like butylated hydroxytoluene (BHT) .

Data Tables

Compound IC50 (µM) Activity Type Reference
4g75.1Antibacterial
4j85.88Antioxidant
4d<50Anticancer (HCT-116)
4k<50Apoptosis Induction

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 4-(4-Nitrophenoxy)tetrahydro-2H-pyran with structurally related tetrahydropyran derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthesis Notes Reference
4-(4-Nitrophenoxy)tetrahydro-2H-pyran 4-Nitrophenoxy C₁₁H₁₃NO₄ 223.23 (calculated) Not reported Hypothesized use in drug intermediates Inferred
Tetrahydro-2-(4-methylphenoxy)-2H-pyran 4-Methylphenoxy C₁₂H₁₆O₂ 192.26 Not reported Synthetic intermediate; no specific use
4-((4-Nitrophenyl)sulfonyl)tetrahydro-2H-pyran 4-Nitrobenzenesulfonyl C₁₁H₁₃NO₅S 271.29 Not reported Synthesized via oxidation of thioether
2-(4-Pentynyloxy)tetrahydro-2H-pyran 4-Pentynyloxy C₁₀H₁₆O₂ 168.23 Not reported Pharmaceuticals, agrochemicals
4-(Iodomethyl)tetrahydro-2H-pyran Iodomethyl C₆H₁₁IO 226.06 Not reported Hazardous (Xn); toxicological studies

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Substituents: The nitro group in 4-(4-nitrophenoxy)tetrahydro-2H-pyran reduces electron density on the pyran ring, enhancing stability toward electrophilic attacks compared to methylphenoxy derivatives. Methylphenoxy (electron-donating) analogs like Tetrahydro-2-(4-methylphenoxy)-2H-pyran may exhibit higher reactivity in nucleophilic environments .
  • Aromatic Proton NMR Shifts: Sulfonyl derivatives (e.g., 4-((4-nitrophenyl)sulfonyl)tetrahydro-2H-pyran) show distinct aromatic proton signals at δ 8.14 and 7.41 (J = 8.9 Hz), reflecting strong deshielding due to the sulfonyl group . Nitrophenoxy analogs would likely exhibit similar downfield shifts for aromatic protons.

Biological Activity

4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS No. 886851-40-7) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(4-Nitrophenoxy)tetrahydro-2H-pyran features a tetrahydropyran ring substituted with a nitrophenoxy group. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Antitumor Activity

Research has indicated that compounds similar to 4-(4-Nitrophenoxy)tetrahydro-2H-pyran exhibit significant antitumor activity. For instance, derivatives of tetrahydropyran have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain tetrahydropyran derivatives showed promising results against human cancer cells by modulating cell cycle progression and apoptosis-related pathways .

Antimicrobial Properties

The antimicrobial properties of compounds within the tetrahydropyran class have also been explored. Some studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

DNA Binding Studies

Recent investigations into the interaction of 4H-pyran derivatives with DNA have revealed that these compounds can bind preferentially to the minor groove of DNA rather than intercalating between base pairs. This binding affinity is quantified by binding constants (Kb), which have been reported to range from 1.53×1041.53\times 10^4 M1^{-1} to 2.05×1062.05\times 10^6 M1^{-1} . Such interactions could lead to the development of novel anticancer drugs that target DNA directly.

Case Studies and Research Findings

  • Antitumor Mechanism : A study on related compounds demonstrated that they could induce G2/M phase arrest in cancer cells, leading to increased apoptosis through the activation of caspases .
  • Antimicrobial Efficacy : Another research effort investigated a series of tetrahydropyran derivatives against various microbial strains, revealing effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • DNA Interaction : The binding studies conducted using UV-Vis spectroscopy confirmed that these compounds exhibit high binding affinity for calf thymus DNA, suggesting their potential as therapeutic agents targeting genetic material .

Summary Table of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis and cell cycle arrest
AntimicrobialDisrupts cell membranes and metabolic pathways
DNA BindingMinor groove binding with high affinity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-nitrophenoxy)tetrahydro-2H-pyran, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a nitrophenoxy group replaces a leaving group (e.g., halide) on a tetrahydropyran scaffold. Optimization involves:

  • Catalyst Selection : Copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) improve diastereoselectivity and yield in tetrahydropyran derivatives .
  • Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 0–25°C minimize side reactions. For example, TBAF-mediated deprotection steps in THF at 0°C yield >80% purity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-nitrophenoxy)tetrahydro-2H-pyran, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on coupling constants (e.g., J = 3–12 Hz for axial/equatorial protons in the tetrahydropyran ring) and aromatic proton shifts (δ 7.5–8.5 ppm for the nitrophenyl group) .
  • Mass Spectrometry (EI/CI) : Look for molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or tetrahydropyran ring cleavage) .
  • IR Spectroscopy : Confirm the nitrophenoxy group via asymmetric NO₂ stretching (1520–1560 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted tetrahydropyrans like 4-(4-nitrophenoxy)tetrahydro-2H-pyran?

  • Methodological Answer :

  • Chiral Catalysts : Copper(II)–bisphosphine systems (e.g., L3 ligands) induce axial chirality by stabilizing transition states via π-π interactions with aromatic substituents .
  • Substituent Effects : Bulky groups (e.g., 4-nitrophenoxy) favor equatorial positioning due to steric hindrance, steering reaction pathways toward specific diastereomers .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., –78°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .

Q. What strategies address contradictory data in reaction outcomes or spectroscopic analysis during the compound’s synthesis?

  • Methodological Answer :

  • Reaction Mechanism Validation : Use deuterium labeling (e.g., D₂O quenching) to trace proton transfer pathways and identify intermediates causing side products .
  • Stereochemical Reanalysis : Re-examine NOESY or ROESY NMR data to resolve ambiguities in axial/equatorial proton assignments .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and reconcile unexpected spectroscopic results (e.g., anomalous coupling constants) .

Q. What are the potential biomedical applications of 4-(4-nitrophenoxy)tetrahydro-2H-pyran, and what in vitro assays are used to evaluate its activity?

  • Methodological Answer :

  • Anticancer Screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Derivatives with nitrophenoxy groups show IC₅₀ values comparable to pitavastatin in HMG-CoA reductase inhibition studies .
  • Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) quantify activity, with nitro groups enhancing binding affinity to enzyme active sites .
  • Metabolic Stability : Liver microsome assays (human/rat) evaluate metabolic degradation pathways, guided by LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Nitrophenoxy)tetrahydro-2H-pyran
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4-(4-Nitrophenoxy)tetrahydro-2H-pyran

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